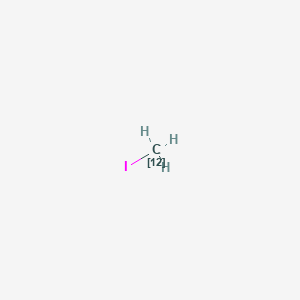

Iodo(~12~C)methane

Description

Significance and Role in Contemporary Synthetic Methodologies

The primary significance of Iodo(¹²C)methane lies in its role as a reference standard in the synthesis of ¹¹C-labeled radiopharmaceuticals. In the production of PET tracers, it is essential to verify the chemical and radiochemical identity of the final product. Iodo(¹²C)methane is used as a "cold" standard for co-injection during chromatographic analysis (e.g., HPLC or GC), allowing for the unambiguous identification of the corresponding radioactive [¹¹C]iodomethane peak. Furthermore, its use is critical in developing and optimizing new synthetic routes for ¹¹C-labeling before introducing radioactive materials, streamlining the research process and enhancing safety.

Historical Trajectory of Research on Iodo(¹²C)methane

The study of Iodo(¹²C)methane is intrinsically linked to the advancement of isotope analysis and the rise of PET imaging. Research into methane (B114726) and its isotopologues gained traction with the development of mass spectrometry and infrared spectroscopy, which allowed for the differentiation of molecules based on isotopic composition. nist.govucdavis.edu The history of atmospheric methane, for instance, has been reconstructed using ice cores to analyze isotopic ratios over time. ansto.gov.au As the use of [¹¹C]iodomethane became a cornerstone of PET chemistry for labeling amines, thiols, and other nucleophiles, the need for a reliable, non-radioactive reference standard became paramount. researchgate.netresearchgate.net This necessity drove the specific production and analytical characterization of high-purity Iodo(¹²C)methane.

Scope and Research Objectives

Current research involving Iodo(¹²C)methane focuses on several key objectives. A primary goal is the development of more efficient and purer methods for its synthesis, often leveraging advancements in the production of its precursor, ¹²C-enriched methane. isotope.comacnnewswire.com Another objective is its application in mechanistic studies of organic reactions, where tracking the stable ¹²C label can provide insights into reaction pathways without the complexities of handling radioactivity. Additionally, research explores its use in calibrating sensitive analytical instruments designed to measure isotopic ratios, which has applications beyond radiochemistry, including in environmental science and geology. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

1173018-72-8 |

|---|---|

Molecular Formula |

CH3I |

Molecular Weight |

141.928 g/mol |

IUPAC Name |

iodo(112C)methane |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+0 |

InChI Key |

INQOMBQAUSQDDS-IGMARMGPSA-N |

Isomeric SMILES |

[12CH3]I |

Canonical SMILES |

CI |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of Iodo 12c Methane

Nucleophilic Substitution Reactions (SN2)

Iodo(¹²C)methane is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgchemicalbook.com The reaction is characterized by its steric accessibility to incoming nucleophiles and the stability of the iodide leaving group. wikipedia.orgchemicalbook.com

The SN2 reaction involving iodo(¹²C)methane is a single-step, concerted process where the formation of a new bond by the nucleophile and the breaking of the carbon-iodine bond occur simultaneously. libretexts.orglibretexts.orgmasterorganicchemistry.com This mechanism is classified as bimolecular because the rate-determining step involves the collision of two distinct molecular species: the nucleophile and the substrate (iodo(¹²C)methane). libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon atom from the side opposite to the iodine atom. libretexts.orgmasterorganicchemistry.combyjus.com This trajectory is necessary to allow the electrons of the nucleophile to flow into the antibonding (σ*) orbital of the carbon-iodine bond, which facilitates the cleavage of that bond. khanacademy.org As the reaction progresses, it passes through a high-energy transition state where the carbon atom is transiently pentacoordinate, adopting a trigonal bipyramidal geometry. libretexts.orgmasterorganicchemistry.com In this state, the nucleophile and the leaving group are positioned at the apices, 180° apart, while the three hydrogen atoms lie on a single plane. libretexts.orgmasterorganicchemistry.com

Recent non-steady-state kinetic studies on the reaction between p-nitrophenoxide ion and methyl iodide in aqueous acetonitrile (B52724) have suggested the possibility of a two-step mechanism involving a kinetically significant intermediate, challenging the classical single-transition-state model for this specific reaction. psu.edu

Theoretical studies using continuum solvation models (like PCM, SMD, and COSMO-RS) and quantum mechanical calculations are employed to predict and rationalize these solvent effects. researchgate.netchemrxiv.orgnih.govacs.orgresearchgate.net For instance, the quaternization reaction of 2-amino-1-methylbenzimidazole (B158349) with iodomethane (B122720) has been studied in both the gas phase and in acetonitrile, a polar aprotic solvent. nih.govacs.org The use of a polarized continuum model (PCM) helped to elucidate the role of the solvent in the reaction mechanism. nih.govacs.org It was found that increasing solvent polarity generally decreases the rates for reactions where charge is dispersed in the transition state compared to the reactants. researchgate.net

| Reaction | Solvent | Model | Predicted vs. Experimental Rate | Key Finding | Reference |

| Cl⁻ + CH₃I | Formamide | SMD | Deviation of 7.6 log units | Model significantly underestimates the rate, highlighting challenges in predicting solvent effects accurately. | chemrxiv.org |

| Cl⁻ + CH₃I | Water | SM12 | Error of 0.1 log units | Good agreement due to cancellation of errors in solvation free energy calculations for the anion and transition state. | chemrxiv.org |

| SCN⁻ + CH₃I | Various | N/A | N/A | Solvation has a less pronounced effect on the C-I bond length in the transition state compared to reactions with smaller halides. | chemrxiv.org |

| 2-amino-1-methylbenzimidazole + CH₃I | Acetonitrile | PCM | Good agreement | The unusual solvent effect was attributed to the combination of a complex nucleophile and a protophobic dipolar aprotic solvent. | nih.govacs.org |

A hallmark of the SN2 reaction is its stereospecificity. All SN2 reactions proceed with a complete inversion of configuration at the central carbon atom, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.combyjus.com

This outcome is a direct consequence of the backside attack mechanism. libretexts.orgkhanacademy.org As the nucleophile forms a bond from the side opposite the leaving group, the other three substituents on the carbon atom are forced to "flip" over, much like an umbrella turning inside out in the wind. libretexts.orgkhanacademy.org Therefore, if the iodo(¹²C)methane substrate were chiral (by substituting hydrogens with different groups, making the carbon a stereocenter), a reaction starting with an (R)-enantiomer would exclusively yield the (S)-enantiomer of the product, and vice versa. libretexts.orglibretexts.org This predictable stereochemical outcome is a powerful tool in synthetic organic chemistry. byjus.com

Electrophilic and Radical Reaction Mechanisms

Beyond its role in SN2 reactions, iodo(¹²C)methane participates in important electrophilic and radical processes, particularly in organometallic and atmospheric chemistry.

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond (like the C-I bond), increasing the metal's formal oxidation state and coordination number, typically by two. libretexts.orgwikipedia.org Iodo(¹²C)methane readily undergoes oxidative addition to low-valent transition metal centers, such as Rh(I), Pt(II), and Pd(0). researchgate.netresearchgate.netyoutube.com

This process is often considered to proceed via an SN2-type mechanism. researchgate.netyoutube.com The electron-rich metal center acts as the nucleophile, attacking the electrophilic carbon of the iodo(¹²C)methane in a "step-wise" or SN2-like pathway. youtube.com In this mechanism, the metal attacks the methyl group, leading to the displacement of the iodide ion. This forms a cationic metal-methyl intermediate, which then rapidly combines with the iodide anion to form the final, neutral product. youtube.com

For example, the reaction of iodo(¹²C)methane with square planar d⁸ transition metal complexes, such as certain rhodium(I) complexes, has been shown to proceed via an SN2 mechanism, resulting in an octahedral Rh(III) product. researchgate.net Similarly, the addition of iodomethane to [PtMe₂(bipy)] occurs via an intermediate complex to form the Pt(IV) product. researchgate.net

| Metal Complex | Reactant | Product | Mechanism Type | Key Finding | Reference |

| [TpRh(CO)(L)] | CH₃I | [TpRh(CO)(CH₃)(I)(L)] | SN2 | Rate constants correlate with the basicity of the phosphine (B1218219) ligand (L), strengthening evidence for an SN2 pathway. | researchgate.net |

| [PtMe₂(bipy)] | I₂ / CH₃I | trans-[PtI₂Me₂(bipy)] | Charge-transfer complex intermediate | Low-temperature NMR studies revealed an intermediate complex before the final oxidative addition product is formed. | researchgate.net |

| Pt(II) complex | CH₃I | Pt(IV)-methyl complex | Step-wise (SN2-like) | The platinum atom nucleophilically attacks the methyl group, displacing the iodide, which then coordinates to the metal center. | youtube.com |

Iodo(¹²C)methane can undergo homolytic cleavage of its carbon-iodine bond to form radical intermediates. This process is particularly relevant in atmospheric chemistry, where photolysis (cleavage by light) is a primary degradation pathway. epa.gov

In the atmosphere, iodo(¹²C)methane has a relatively short lifetime (around 5.2 days) due to its susceptibility to photodissociation by solar radiation. epa.gov This reaction produces a methyl radical (•¹²CH₃) and an iodine radical (•I). epa.govaskfilo.com

¹²CH₃I + hν → •¹²CH₃ + •I

These iodine radicals are significant because they can be transported into the stratosphere and participate in catalytic cycles that lead to the depletion of the ozone layer. epa.gov The reaction can also be initiated under laboratory conditions using light (hν) to react with other species like hydrogen iodide, producing methane (B114726) and iodine via a radical chain reaction. askfilo.com

Radical intermediates of iodomethane have also been observed in other contexts. The formation of methyl radicals has been detected during the oxidative addition of iodomethane on single-crystal copper surfaces. acs.org Furthermore, pulse radiolysis of iodomethane in organic solvents can generate iodine atoms and iodomethane radical cations (CH₃I•⁺). acs.org The iodine radical (I•) itself has been identified as a thermodynamically stable intermediate during the electrochemical oxidation of iodide. researchgate.net

Chemoselectivity in Ambident Nucleophile Alkylation

The alkylation of ambident nucleophiles using iodo(12C)methane is a cornerstone of synthetic chemistry, where the regioselectivity of the reaction is of paramount importance. Ambident nucleophiles possess two or more distinct nucleophilic centers, leading to the potential for isomeric products. dalalinstitute.com The reaction of iodo(12C)methane with such nucleophiles, for instance, enolates, can result in either C-alkylation or O-alkylation. pharmaxchange.infofiveable.me

Several factors govern the outcome of these reactions, including the nature of the electrophile, the solvent, and the counterion. According to the Hard and Soft Acids and Bases (HSAB) principle, iodo(12C)methane is considered a soft electrophile due to the polarizability of the iodine atom. reddit.com This softness generally favors attack at the softer nucleophilic center of an ambident species. reddit.com For enolates, the carbon atom is typically the softer center, while the oxygen atom is the harder center. Consequently, reactions with iodo(12C)methane tend to yield the C-alkylated product. pharmaxchange.inforeddit.com

The choice of solvent and counterion also plays a crucial role. Polar, aprotic solvents can solvate the cation associated with an enolate, making the oxygen atom more available for alkylation. Conversely, non-polar solvents promote C-alkylation. fiveable.me

A detailed study of the reaction between the ambident cyanide ion (CN⁻) and iodomethane revealed a competition between the formation of CH₃CN and CH₃NC. rsc.org Dynamic trajectory simulations showed that the formation of the C-C bond to give CH₃CN is favored, which is attributed to the greater stability of the transition state for this pathway. rsc.org

The factors influencing the chemoselectivity in the alkylation of enolates with iodo(12C)methane are summarized in the table below.

| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Electrophile | Soft electrophile (e.g., Iodo(12C)methane) | Hard electrophile (e.g., chloromethane, triflates) | Soft electrophiles preferentially react with the softer carbon center of the enolate, while hard electrophiles favor the harder oxygen center (HSAB principle). fiveable.mereddit.com |

| Solvent | Non-polar solvents | Polar, aprotic solvents | Polar solvents can solvate the counterion, leaving the oxygen atom more exposed and reactive. fiveable.me |

| Counterion | Cations like Li⁺ that coordinate strongly with oxygen | Cations like K⁺ or Na⁺ that are more dissociated | Strong coordination with the oxygen atom can sterically hinder O-alkylation, favoring C-alkylation. dalalinstitute.compharmaxchange.info |

| Reaction Control | Thermodynamic control (more stable product) | Kinetic control (faster reaction) | The C-alkylated product is generally the more thermodynamically stable product. pharmaxchange.info |

Catalytic Roles and Mechanisms (e.g., Organocatalysis, Metal-Catalyzed Processes)

Iodo(12C)methane serves as a crucial reagent and intermediate in various catalytic processes, including both organocatalysis and metal-catalyzed reactions. Its role is primarily that of a methyl source, participating in catalytic cycles to introduce a methyl group onto a substrate.

In the realm of metal-catalyzed reactions, iodo(12C)methane is a common electrophile in cross-coupling reactions. For instance, bis(iodozincio)methane can undergo transition-metal-catalyzed sequential cross-coupling with organic halides. nih.gov While this example uses diiodomethane, the principle extends to iodomethane as a substrate in similar transformations where a methyl group is to be coupled. Palladium and other transition metals are frequently employed as catalysts in these processes. nih.govosti.gov

There is significant interest in the catalytic conversion of methane into more valuable chemicals. rsc.org One such process involves the oxidative methylation of aromatics over zeolite catalysts. rsc.org In some proposed mechanisms for methane functionalization, methyl iodide is considered a key intermediate. For example, the catalytic oxidation of methane to methyl bisulfate can be achieved using iodine cations in oleum. The proposed mechanism involves the initial reaction of methane with an iodine complex to form methyl iodide, which then reacts further to yield the final product. researchgate.net

In organocatalysis, iodo(12C)methane can be used as a methylating agent in reactions catalyzed by non-metallic species. While the direct use of methane in organocatalysis is an emerging field, the functionalized form, iodo(12C)methane, acts as a more reactive methyl source. researchgate.net For example, engineered transferase enzymes have been employed in biocatalytic alkylation cascades, demonstrating highly chemo- and regioselective methylation of ambident nucleophiles, which can be more efficient than non-enzymatic methods using reagents like methyl iodide. researchgate.net

The table below outlines the roles of iodo(12C)methane in different catalytic systems.

| Catalytic System | Role of Iodo(12C)methane | Catalyst Example | Mechanistic Aspect |

| Metal-Catalyzed Cross-Coupling | Methyl source (electrophile) | Palladium complexes | Oxidative addition of iodo(12C)methane to the metal center, followed by reductive elimination to form the C-C bond. nih.gov |

| Methane Functionalization | Key intermediate | Iodine cations (I⁺) in H₂SO₄/SO₃ | Methane is converted to methyl iodide in the catalytic cycle, which is then transformed into the final product (e.g., methyl bisulfate). researchgate.net |

| Biocatalysis / Organocatalysis | Methylating agent | Engineered transferases | Provides a methyl group for selective alkylation of substrates, often with high control over regioselectivity. researchgate.net |

Applications of Iodo 12c Methane in Specialized Chemical Synthesis and Research

Role as a Methylating Agent in Complex Molecule Synthesis

As a potent methylating agent, iodo(¹²C)methane is extensively used in the construction of complex molecular architectures. It readily participates in Sɴ2 reactions with a variety of carbon and heteroatom nucleophiles. wikipedia.orgchemicalbook.com While other methylating agents like dimethyl sulfate (B86663) are commercially available, iodo(¹²C)methane is often preferred in laboratory-scale synthesis due to its liquid state, which simplifies handling compared to gaseous methyl chloride or bromide, and its higher reactivity. wikipedia.orgchemicalbook.com

The formation of new carbon-carbon bonds via C-alkylation is a fundamental transformation in organic synthesis, and iodo(¹²C)methane is a premier agent for this purpose. It is particularly effective for the methylation of carbanions, especially enolates derived from carbonyl and related compounds. sci-hub.selibretexts.org

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. The preference for C-alkylation with iodo(¹²C)methane is often explained by Hard and Soft Acid and Base (HSAB) theory. thecatalyst.orgreddit.com The carbon atom of the enolate is a "soft" nucleophilic center, which preferentially reacts with the "soft" electrophilic methyl group of iodo(¹²C)methane, whose softness is conferred by the large, polarizable iodide leaving group. wikipedia.orgchemicalbook.comthecatalyst.org This generally leads to the desired C-alkylated product over the O-alkylated ether. wikipedia.orgthecatalyst.orgreddit.com

The scope of C-methylation using iodo(¹²C)methane is vast, encompassing a variety of active methylene (B1212753) compounds. Key examples include:

Ketones and Esters: Enolates generated from ketones and esters by treatment with a strong base, such as lithium diisopropylamide (LDA), readily react with iodo(¹²C)methane to introduce a methyl group at the α-position. libretexts.orglibretexts.org

Malonic and Acetoacetic Esters: The syntheses involving diethyl malonate and ethyl acetoacetate (B1235776) are classic methods for preparing carboxylic acids and methyl ketones, respectively. libretexts.org The acidic α-hydrogens of these 1,3-dicarbonyl compounds are easily removed by a base like sodium ethoxide, and the resulting enolate is alkylated with iodo(¹²C)methane. libretexts.orglibretexts.org

Other Substrates: The reaction is applicable to a wide range of other carbanions derived from nitriles, amides, nitroalkanes, and sulfones. sci-hub.se

Table 1: Examples of C-Alkylation Reactions Using Iodo(¹²C)methane

| Substrate Class | Base | Typical Product | Reference(s) |

|---|---|---|---|

| Ketones (e.g., Cyclohexanone) | LDA | α-Methyl Ketone | libretexts.org |

| Esters (e.g., Ethyl Cyclohexanecarboxylate) | LDA | α-Methyl Ester | libretexts.org |

| 1,3-Diketones (e.g., Acetylacetone) | K₂CO₃ | Mono- or Dimethylated Diketone | sci-hub.se |

| Malonic Esters | NaOEt | α-Methylated Malonic Ester | libretexts.orglibretexts.org |

| Acetoacetic Esters | NaOEt | α-Methylated Acetoacetic Ester | libretexts.org |

| Indanones (via Phase-Transfer Catalysis) | NaOH / Chiral Catalyst | Enantioselective Methylation | sci-hub.se |

Iodo(¹²C)methane is a versatile reagent for the methylation of various heteroatoms, a critical step in modifying the properties of molecules for applications in pharmaceuticals and materials science.

O-Methylation: The methylation of hydroxyl groups is a common protective strategy or a means to synthesize ethers. Phenols and carboxylic acids are readily converted to their corresponding methyl ethers and methyl esters by reacting them with iodo(¹²C)methane in the presence of a mild base like potassium carbonate (K₂CO₃) or lithium carbonate (Li₂CO₃). wikipedia.orgchemicalbook.comsci-hub.se The base deprotonates the acidic hydroxyl group to form a phenoxide or carboxylate, which then acts as the nucleophile. wikipedia.orgchemicalbook.com Aliphatic alcohols can also be methylated, typically requiring a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF. sci-hub.sesmith.edu

N-Methylation: Amines, amides, and other nitrogen-containing heterocycles are frequently methylated using iodo(¹²C)methane. The direct methylation of primary and secondary amines can be difficult to control, often leading to over-methylation and the formation of quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the methylated products. libretexts.org However, the exhaustive methylation of amines with excess iodo(¹²C)methane is a key step in the Hofmann elimination reaction. libretexts.org For controlled monomethylation, indirect methods are often employed. sci-hub.se N-methylation of amides and indoles is also a synthetically important reaction, though it can be challenging. nih.govacs.org For instance, the methylation of chitosan (B1678972) with iodo(¹²C)methane under strongly alkaline conditions is used to produce N,N,N-trimethylchitosan (TMC). researchgate.net

S-Methylation: Thiols (mercaptans) are excellent nucleophiles and react readily with iodo(¹²C)methane. Treatment of a thiol with a base generates a thiolate anion (RS⁻), which is a powerful nucleophile that efficiently displaces iodide from iodo(¹²C)methane to form a sulfide (B99878) (thioether, R-S-CH₃). libretexts.org Sulfides themselves can be further methylated by iodo(¹²C)methane to yield stable sulfonium (B1226848) salts (R₂S⁺CH₃ I⁻). libretexts.org This reactivity is exemplified in biological systems by the formation of S-adenosylmethionine. libretexts.org

P-Methylation: Phosphorus nucleophiles, such as phosphines (R₃P) and phosphites (P(OR)₃), react with iodo(¹²C)methane. Tertiary phosphines are alkylated to form phosphonium (B103445) salts ([R₃PCH₃]⁺I⁻), which are useful as phase-transfer catalysts, Wittig reagents, and ionic liquids. sci-hub.sepsu.edu

A significant advancement in synthesis is the direct functionalization of otherwise unreactive C-H bonds. Iodo(¹²C)methane has been employed as the methyl source in innovative palladium-catalyzed directed C-H methylation reactions. rsc.org These methods utilize a directing group (DG) within the substrate to position a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent methylation.

A notable example is the palladium-catalyzed C(sp³)–H methylation of amino acid derivatives. rsc.org In this methodology, an 8-aminoquinoline (B160924) (8-AQ) directing group is attached to the amino acid. The palladium catalyst coordinates to the directing group, facilitating the activation of a β-C(sp³)–H bond. The subsequent reaction with iodo(¹²C)methane as the methyl source forges the new C-C bond. This reaction demonstrates high diastereoselectivity and can be used to install isotopically labeled methyl groups (e.g., CD₃), providing access to valuable β-methylated α-amino acids. rsc.org

Precursor for Organometallic Reagents and Intermediates

Beyond its direct role as a methylating agent, iodo(¹²C)methane is a critical starting material for preparing other essential reagents and for its intermediacy in large-scale industrial processes.

Iodo(¹²C)methane is the standard precursor for the preparation of methylmagnesium iodide (CH₃MgI), a fundamental Grignard reagent. chemicalbook.com The reaction involves the direct treatment of iodo(¹²C)methane with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

CH₃I + Mg → CH₃MgI

Methylmagnesium iodide is a powerful nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide. smith.edu The synthesis of [¹¹C]methyl magnesium iodide from [¹¹C]iodomethane highlights its importance in the preparation of radiolabeled compounds for applications such as positron emission tomography (PET). libretexts.org

Iodo(¹²C)methane plays a pivotal, albeit intermediate, role in two of the most significant industrial processes for the production of acetic acid: the Monsanto process and the Cativa process. sci-hub.sersc.org Both processes involve the carbonylation of methanol (B129727), and iodo(¹²C)methane is the key species that enters the primary catalytic cycle. wikipedia.orgsci-hub.se

In both systems, methanol is first converted to iodo(¹²C)methane in situ through a reaction with hydrogen iodide. thecatalyst.org

CH₃OH + HI ⇌ CH₃I + H₂O

This iodo(¹²C)methane then reacts with the metal catalyst (rhodium in the Monsanto process, iridium in the Cativa process) in an oxidative addition step, which is considered the rate-determining step of the Monsanto process. sci-hub.se The methyl group is then subjected to migratory insertion with a carbon monoxide ligand, ultimately leading to the formation of an acetyl iodide intermediate, which is hydrolyzed to produce acetic acid and regenerate the hydrogen iodide. wikipedia.orgsci-hub.sethecatalyst.org

The Cativa process, developed by BP Chemicals, is a more modern and efficient alternative to the Monsanto process. wikipedia.orgsci-hub.se It operates at lower water concentrations, which reduces by-product formation and separation costs. wikipedia.orgreddit.com The iridium-based catalyst in the Cativa process exhibits higher stability and activity, often promoted by ruthenium complexes. wikipedia.orgnih.gov

Table 2: Comparison of Monsanto and Cativa Processes

| Feature | Monsanto Process | Cativa Process | Reference(s) |

|---|---|---|---|

| Primary Catalyst | Rhodium complex (e.g., cis-[Rh(CO)₂I₂]⁻) | Iridium complex (e.g., [Ir(CO)₂I₂]⁻) | sci-hub.se, wikipedia.org |

| Promoter | Not typically required | Ruthenium, Zinc, or Indium complexes | wikipedia.org, nih.gov |

| Role of CH₃I | Oxidative addition to Rh(I) catalyst | Oxidative addition to Ir(I) catalyst | sci-hub.se, wikipedia.org |

| Operating Conditions | 150–200 °C, 30–60 atm | Similar temperature and pressure | sci-hub.se |

| Water Concentration | High (14-15%) | Low (<8%) | acs.org |

| Key Advantages | High selectivity (>99%) | Higher catalyst stability, fewer by-products, more efficient | sci-hub.se, wikipedia.org, reddit.com |

Advanced Derivatization and Functionalization Strategies

Iodo(¹²C)methane, commonly referred to as methyl iodide in contexts where carbon-12 is the presumed isotope, serves as a cornerstone reagent in advanced derivatization and functionalization strategies. Its utility stems from its role as an excellent substrate for SN2 substitution reactions, a characteristic attributed to the minimal steric hindrance of the methyl group and the effectiveness of iodide as a leaving group. encyclopedia.pub This reactivity allows for the efficient methylation of a wide array of carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles. encyclopedia.pub

In analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS), Iodo(¹²C)methane is employed as a derivatizing agent to enhance the volatility and improve the chromatographic properties of polar analytes. This process involves the replacement of active hydrogen atoms on functional groups such as carboxylic acids, phenols, and amines with a methyl group. researchgate.net For instance, a common application is the methylation of diuretics in urine samples for screening purposes, where Iodo(¹²C)methane in acetone (B3395972) or toluene (B28343) is used to create less polar and more volatile derivatives suitable for GC-MS analysis. nih.gov This derivatization is crucial for transforming non-volatile compounds into species that can be readily analyzed, thereby improving detection and quantification. nih.govspectroscopyonline.com

Beyond analytical derivatization, Iodo(¹²C)methane is a fundamental tool in synthetic organic chemistry for introducing methyl groups into molecular structures, a process known as functionalization. This is a key step in the synthesis of numerous complex organic molecules. The reaction of diol thiocarbonates with methyl iodide, for example, leads to the formation of S-methyl iodo-alcohol thiocarbonates, which are intermediates in the synthesis of 6-deoxy-sugars. rsc.org Furthermore, it is a key reagent in the generation of organometallic compounds. For instance, it is used to prepare the Grignard reagent, methylmagnesium iodide (MeMgI), and reacts with alkali metal derivatives of organometallic complexes, such as cyclopentadienyliron dicarbonyl sodium (FpNa), to produce the corresponding methyl derivative. encyclopedia.pubwikipedia.org

The table below summarizes selected applications of Iodo(¹²C)methane in derivatization and functionalization.

| Application Area | Technique | Substrate Class | Purpose of Derivatization/Functionalization |

| Analytical Chemistry | GC-MS | Diuretics, Carboxylic Acids, Phenols | Increase volatility and improve chromatographic separation for analysis. researchgate.netnih.gov |

| Organic Synthesis | SN2 Reaction | Diol Thiocarbonates | Intermediate step in the synthesis of 6-deoxy-sugars. rsc.org |

| Organometallic Chemistry | Alkylation | Cyclopentadienyliron dicarbonyl sodium (FpNa) | Synthesis of methyl-containing organometallic complexes. wikipedia.org |

| Organometallic Chemistry | Grignard Reaction | Magnesium | Preparation of methylmagnesium iodide (Grignard reagent). encyclopedia.pub |

Application in Isotopic Labeling Studies for Mechanistic Elucidation

The primary form of iodomethane (B122720), Iodo(¹²C)methane, serves as a baseline or control in isotopic labeling studies designed to unravel chemical reaction mechanisms. By comparing its reactivity with that of its isotopically substituted analogues, particularly deuterated ones, researchers can gain profound insights into reaction pathways and the nature of transition states.

Studies with Deuterated Iodo(¹²C)methane Analogues

Deuterated Iodo(¹²C)methane (CD₃I), where the hydrogen atoms are replaced by deuterium (B1214612), is a critical tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). exsyncorp.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov Because deuterium is heavier than hydrogen, the C-D bond has a lower zero-point energy than the C-H bond, which can lead to different reaction rates depending on the mechanism. nih.govnih.gov

In the study of SN2 reactions, secondary α-deuterium KIEs (where the isotope is not directly involved in bond breaking) are particularly informative. acs.org The reaction of organoplatinum(II) complexes with methyl iodide (CH₃I) and its deuterated analogue (CD₃I) has been studied to probe the nature of the transition state. researchgate.net Small, normal secondary deuterium isotope effects (kH/kD values slightly greater than 1) are consistent with an SN2-type mechanism. researchgate.net Similarly, studies on the reduction of methyl iodide by various reducing agents have used the KIE to distinguish between SN2 and electron transfer (ET) mechanisms. acs.org For example, the reaction with NaBH₄ shows a slightly inverse KIE, characteristic of an SN2 transition state. acs.org

The table below presents a selection of kinetic isotope effect (KIE) data from studies using deuterated Iodo(¹²C)methane analogues.

| Reaction System | Isotope Comparison | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Reduction with NaBH₄ | CH₃I vs. CD₃I | Slightly Inverse (<1) | Supports an SN2 transition state. acs.org |

| Reduction with LiAlH₄ | CH₃I vs. CD₃I | Small, Normal (>1) | Consistent with a nucleophilic (SN2) mechanism. acs.org |

| Reaction with Organoplatinum(II) Complexes | CH₃I vs. CD₃I | 1.00 - 1.11 | Consistent with an SN2-type mechanism. researchgate.net |

| Nucleophilic Hydrolysis | CH₃I vs. CD₃I | ~0.87 (Inverse) | Indicates CD₃I reacts faster. acs.org |

| Gas-Phase Reaction with F⁻ | CH₃I vs. CD₃I | No significant effect on rate at 300 K, but different product scattering dynamics. | Evidence for quantum dynamics beyond simple transition state theory. nih.govresearchgate.net |

Tracking Reaction Pathways and Molecular Interactions

The use of deuterated Iodo(¹²C)methane analogues is instrumental in tracking the fate of the methyl group throughout a reaction sequence and understanding intricate molecular interactions. Because deuterium can be distinguished from hydrogen by techniques like NMR spectroscopy and mass spectrometry, CD₃I acts as a label to follow the transformation of reactants into products. exsyncorp.comguidechem.com

These labeled compounds are crucial for elucidating reaction mechanisms in organic chemistry. exsyncorp.com For instance, by using CD₃I, chemists can determine whether a methyl group in the final product originated from the iodomethane reagent or from another source within the reaction mixture. This is vital for confirming proposed reaction pathways. bloomtechz.com Deuterium-labeled compounds, synthesized using CD₃I, are widely used to track material transformations and to analyze and characterize the properties of compounds. bloomtechz.com

Furthermore, the subtle differences in reactivity and product distribution observed between CH₃I and CD₃I provide deep insights into the dynamics of molecular interactions. The previously mentioned dynamic isotope effect in the F⁻ + CH₃I/CD₃I reaction highlights how isotopic substitution can influence not just the rate, but the very trajectory of the reacting molecules. researchgate.net Such studies are essential for building and refining theoretical models of chemical reactivity, moving beyond static pictures of transition states to a more dynamic understanding of how bonds are formed and broken. nih.gov The ability to trace the path of the deuterated methyl group allows for a detailed mapping of the potential energy surface of a reaction, revealing the intricate dance of atoms as they rearrange from reactants to products.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Infrared and Vibrational Spectroscopy

High-resolution infrared (IR) spectroscopy is a cornerstone technique for investigating the vibrational and rotational energy states of gas-phase molecules like Iodo(¹²C)methane (CH₃I). This method allows for the detailed study of its fundamental vibrations and the fine structure arising from molecular rotation.

Iodo(¹²C)methane, a prolate symmetric top molecule, possesses nine vibrational degrees of freedom. These are categorized into six fundamental vibrational modes, some of which are degenerate. High-resolution IR spectroscopy can resolve the rotational fine structure superimposed on these vibrational transitions, a technique known as rovibrational analysis.

The analysis of the IR spectra of CH₃I allows for the precise assignment of absorption bands to specific molecular vibrations. For instance, studies have measured the infrared spectra of the ν₅ and ν₃ + ν₆ bands with high resolution, leading to the identification and analysis of perturbations caused by Fermi and Coriolis resonances. nih.gov These interactions occur when two vibrational excited states have similar energy, leading to a shift in their observed frequencies and a mixing of their characters.

The fundamental vibrational frequencies for Iodo(¹²C)methane have been determined through critical comparison of infrared absorption data for the gas and liquid states, alongside Raman spectroscopy data. researchgate.net These assignments are crucial for understanding the molecule's force field and for calculating its thermodynamic properties. researchgate.net

Table 1: Fundamental Vibrational Frequencies of Gaseous Iodo(¹²C)methane

| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric CH₃ stretch | 2971 |

| ν₂ | a₁ | Symmetric CH₃ deformation (umbrella) | 1252 |

| ν₃ | a₁ | C-I stretch | 533 |

| ν₄ | e | Asymmetric CH₃ stretch | 3060 |

| ν₅ | e | Asymmetric CH₃ deformation | 1440 |

| ν₆ | e | CH₃ rock | 883 |

This table presents the fundamental vibrational frequencies for Iodo(¹²C)methane in the gaseous state, based on established spectroscopic data. researchgate.net

Isotopic substitution is a powerful tool in vibrational spectroscopy for confirming band assignments and exploring molecular potential energy surfaces. Replacing hydrogen atoms with deuterium (B1214612) (D) to form Iodo(d₃)methane (CD₃I) significantly increases the reduced mass of the vibrating groups, leading to predictable shifts in vibrational frequencies. purdue.edu

When an atom is replaced by a heavier isotope, the vibrational frequency for modes involving that atom decreases. purdue.edu This effect is particularly pronounced when hydrogen is substituted with deuterium due to the doubling of mass. purdue.edu Studies comparing the vibrational spectra of CH₃I and CD₃I have been instrumental in refining the force constants for the molecule. researchgate.net The calculated fundamental frequencies for CD₃I, based on the force field derived from CH₃I, show excellent agreement with experimental observations, validating the assignments. researchgate.net

Research has shown that while the corresponding vibrational modes of CH₃I and CD₃I have similar total intensities (when combining mid-infrared and near-infrared regions), these intensities are distributed differently between the fundamental and overtone/combination bands. royalsocietypublishing.orgresearchgate.net This is partly due to differences in anharmonicity and the presence of Fermi resonances, which can be altered by isotopic substitution. royalsocietypublishing.orgresearchgate.net For example, the contribution from the near-infrared (NIR) region to the total vibrational intensity is significantly larger for CH₃I (6.7%) compared to CD₃I (2.3%). royalsocietypublishing.orgresearchgate.net

Table 2: Comparison of Fundamental Vibrational Frequencies for CH₃I and CD₃I

| Mode | Assignment | CH₃I Frequency (cm⁻¹) | CD₃I Frequency (cm⁻¹) |

| ν₁ | Sym. CH₃/CD₃ stretch | 2971 | 2155 |

| ν₂ | Sym. CH₃/CD₃ deform. | 1252 | 951 |

| ν₃ | C-I stretch | 533 | 488 |

| ν₄ | Asym. CH₃/CD₃ stretch | 3060 | 2298 |

| ν₅ | Asym. CH₃/CD₃ deform. | 1440 | 1051 |

| ν₆ | CH₃/CD₃ rock | 883 | 665 |

This interactive data table compares the fundamental vibrational frequencies of gaseous CH₃I and its deuterated isotopologue, CD₃I, demonstrating the shift to lower wavenumbers upon deuteration. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and for monitoring chemical reactions in solution. For Iodo(¹²C)methane, ¹H and ¹³C NMR provide distinct information about the molecule's electronic environment and its transformation during reactions.

NMR spectroscopy allows for the real-time monitoring of reactions involving Iodo(¹²C)methane. By tracking the disappearance of reactant signals and the appearance of product signals, detailed kinetic and mechanistic information can be obtained. For example, in the Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide, in-line ¹H NMR can be used to follow the conversion of methyl iodide and the tertiary amine into the quaternary ammonium (B1175870) salt product. researchgate.net The ¹H NMR spectrum of methyl iodide typically shows a singlet at approximately 2.16 ppm. researchgate.netpurdue.edu

Similarly, NMR is crucial for studying Grignard reactions. The addition of methylmagnesium iodide (MeMgI), often prepared from methyl iodide, to ketones or other electrophiles can be monitored to determine reaction progress and product distribution. nih.govacs.org ¹³C NMR spectroscopy is particularly useful for characterizing the Grignard reagent itself and any intermediates that may form. nih.gov

Deuterium labeling is a valuable technique in NMR for simplifying complex spectra and for probing subtle structural and environmental effects. Substituting protons with deuterons (²H or D) removes their signals from the ¹H NMR spectrum and eliminates ¹H-¹H spin-spin coupling involving the substituted positions, which can significantly simplify overlapping multiplets.

In ¹³C NMR, deuterium substitution leads to observable isotope effects on the chemical shifts of nearby carbon atoms. researchgate.netnih.gov The primary isotope effect (on the directly attached carbon) and long-range effects (on carbons two or more bonds away) can provide valuable structural information. nih.govrsc.org These deuterium isotope effects (DIE) are transmitted through bonds and, in some cases, through space or across hydrogen bonds. nih.govnih.gov While the ¹³C nucleus of Iodo(¹²C)methane appears as a singlet (around -20.5 ppm), deuteration would split this signal into a multiplet due to ¹³C-D coupling and shift its position slightly, providing a means to study intermolecular interactions. The predictable nature of these isotopic shifts can enhance spectral resolution by separating signals that would otherwise overlap in a mixture of isotopologues. nih.gov

Mass Spectrometry in Mechanistic and Tracing Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. It is widely used for mechanistic studies and as a tracing tool using isotopically labeled compounds.

When Iodo(¹²C)methane is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes ionization to form a molecular ion ([CH₃I]⁺˙) followed by fragmentation. The resulting mass spectrum shows a characteristic pattern of fragment ions. The most prominent peaks typically correspond to the molecular ion (m/z 142) and the methyl cation ([CH₃]⁺, m/z 15). Another significant peak is observed for the iodine cation ([I]⁺, m/z 127), resulting from the cleavage of the C-I bond. researchgate.netdocbrown.info Analysis of these fragmentation patterns helps confirm the structure of the molecule and can be used to understand bond strengths and fragmentation pathways. researchgate.netchemguide.co.uk

Mass spectrometry is also a powerful tool for mechanistic studies. For instance, MS has been used to study the reaction between methyl radicals, produced from the photodissociation of methyl iodide, and oxygen. royalsocietypublishing.org By sampling the reaction mixture directly into the mass spectrometer, researchers can identify products like methanol (B129727) and formaldehyde (B43269) and investigate the reaction mechanism. royalsocietypublishing.org

Furthermore, isotopic labeling with Iodo(¹²C)methane and its deuterated counterpart, Iodo(d₃)methane, is a common strategy in quantitative proteomics and metabolomics. nih.govrsc.org In this approach, one set of samples (the "standard") is labeled with the heavy isotope (e.g., CD₃I), while the unknown sample is labeled with the light isotope (CH₃I). nih.govrsc.org The samples are then mixed and analyzed by MS. The chemically identical but isotopically distinct molecules appear as a pair of peaks separated by a known mass difference. The ratio of the intensities of these peaks provides a precise quantification of the target molecule in the unknown sample. nih.govrsc.orgwashington.edu

Ultrafast Spectroscopic Techniques for Dynamic Studies

The study of molecular dynamics on extremely short timescales, in the realm of femtoseconds (10⁻¹⁵ s) and attoseconds (10⁻¹⁸ s), provides profound insights into the fundamental processes of chemical reactions, such as bond breaking and formation. For Iodo(12C)methane (CH₃I), a benchmark molecule in reaction dynamics, ultrafast spectroscopic techniques have been pivotal in observing the real-time evolution of its photodissociation.

Upon excitation with ultraviolet (UV) light, typically around 266 nm, the Iodo(12C)methane molecule is promoted to a dissociative electronic state, leading to the cleavage of the carbon-iodine (C-I) bond. escholarship.orgrsc.org This process is incredibly fast, occurring on a sub-100 femtosecond timescale. escholarship.org Ultrafast pump-probe spectroscopy is the primary tool to investigate these dynamics. In this technique, a first laser pulse (the pump) initiates the reaction, and a second, time-delayed pulse (the probe) interrogates the evolving system. By varying the time delay between the pump and probe pulses, it is possible to create a "molecular movie" of the dissociation event.

Femtosecond transient absorption spectroscopy has been instrumental in tracking the electronic and structural changes in Iodo(12C)methane during dissociation. In these experiments, a femtosecond UV pump pulse excites the molecule to the A-band, initiating the C-I bond cleavage. A subsequent, broadband extreme ultraviolet (XUV) probe pulse, often generated through high harmonic generation, monitors the absorption changes as the molecule breaks apart. escholarship.orgacs.org

Researchers have successfully used this technique to directly observe the transition-state region of the photodissociation reaction. escholarship.orgacs.org As the C-I bond elongates, new transient electronic states appear in the XUV absorption spectrum. These features, which are not present in the initial molecule or the final products, provide a direct signature of the molecule as it traverses the repulsive potential energy surface. These transient resonances have been observed to peak at approximately 40 fs and fully decay by about 90 fs, signifying the completion of the C-I bond scission. escholarship.org This represents one of the shortest-lived chemical transition states ever observed directly by core-level spectroscopy. escholarship.orgacs.org

Table 1: Key Findings from Femtosecond XUV Transient Absorption Spectroscopy of Iodo(~12~C)methane Photodissociation

| Parameter | Observation | Timescale | Reference |

| Excitation Wavelength | 266 nm | - | escholarship.orgacs.org |

| Probe | Extreme Ultraviolet (XUV) Pulses (45-60 eV) | - | escholarship.orgacs.org |

| Transient State Appearance | New core-to-valence electronic states | Peaks at ~40 fs | escholarship.org |

| C-I Bond Dissociation | Decay of transient states and rise of atomic iodine signals | ~90 fs | escholarship.org |

| Conical Intersection Crossing | Mapped through spectral signatures of nonadiabatic wave packet bifurcation | 15 ± 4 fs | aip.orgchemrxiv.org |

This table summarizes key findings from femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy studies on the photodissociation of Iodo(12C)methane. The data highlights the timescales for the appearance of transient states and the completion of bond breaking.

Time-resolved photoelectron spectroscopy (TRPES) offers another powerful lens through which to view the dynamics of Iodo(12C)methane dissociation. In this method, the probe pulse ionizes the molecule, and the kinetic energy of the ejected electrons is measured. These kinetic energies are directly related to the electronic structure of the molecule at the moment of ionization.

Following UV excitation, as the C-I bond extends, the binding energies of the electrons shift. rsc.orgrsc.orgsoton.ac.uk By monitoring these shifts as a function of the pump-probe delay, a detailed map of the dissociation pathway can be constructed. rsc.orgrsc.org Experiments using an XUV probe are particularly advantageous as they can follow the dynamics over a large range of C-I bond lengths, up to approximately 4 Å. rsc.orgsoton.ac.ukscienceopen.com The time-dependent photoelectron spectra clearly show features that shift to higher binding energies as the molecule dissociates, reflecting the changing potential energy of the system. rsc.orgsoton.ac.uk

Table 2: Time-Resolved Photoelectron Spectroscopy Data for this compound Photodissociation

| Pump Wavelength (nm) | Probe Energy (eV) | Observed Phenomenon | Characteristic Time (fs) | Reference |

| 269 | 22.6 (XUV) | Shift in photoelectron kinetic energy mapping the extending C-I bond | Dissociation within ~100 fs | rsc.orgrsc.orgsoton.ac.uk |

| 267 | 802 (Multiphoton) | Evolution of translational energy and spatial anisotropy of the CH₃ fragment | - | scilit.com |

| 266 | 333 | Dynamics of the dissociating excited transition state | 50 | nih.gov |

This table presents data from various time-resolved photoelectron spectroscopy experiments on Iodo(12C)methane, detailing the experimental conditions and the key dynamic observations and their associated timescales.

Pushing the temporal resolution even further, attosecond transient absorption spectroscopy has been employed to investigate the earliest moments of the photodissociation dynamics. By using sub-20 fs UV pump pulses and attosecond XUV probe pulses, researchers have been able to map the passage of the molecular wave packet through a conical intersection—a point where two potential energy surfaces cross. aip.orgchemrxiv.org This nonadiabatic transition is a crucial aspect of the photochemistry of Iodo(12C)methane. The passage through the conical intersection was observed to occur at an astonishingly fast 15 ± 4 femtoseconds after photoexcitation. aip.orgchemrxiv.org These studies provide unprecedented detail about the interplay of electronic and nuclear motion at the dawn of a chemical reaction.

Theoretical and Computational Chemistry of Iodo 12c Methane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in iodo(¹²C)methane. These methods, ranging from ab initio to density functional theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

The electronic structure of iodo(¹²C)methane is characterized by the covalent bond between the carbon-12 atom and the iodine atom, as well as the three carbon-hydrogen bonds. The significant difference in electronegativity between carbon and iodine leads to a polar C-I bond, with a partial positive charge on the carbon and a partial negative charge on the iodine. This polarity is a key determinant of the molecule's reactivity.

A variety of computational methods have been employed to model iodo(¹²C)methane's electronic properties. Hartree-Fock (HF) theory provides a basic description, while more advanced methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer more accurate results. nih.govresearchgate.net DFT methods, with functionals like B3LYP, have also been widely used to provide a balance between computational cost and accuracy. nih.govresearchgate.net

The substitution of ¹²C for other carbon isotopes, such as ¹³C, has a negligible effect on the time-independent electronic structure and bonding within the Born-Oppenheimer approximation, as the electronic potential energy surface is independent of the nuclear masses. icm.edu.pl However, subtle effects can arise in the vibrational and rotational energy levels due to the mass difference, which are discussed in the context of spectroscopic parameters.

Below is a table of calculated bond lengths and angles for iodomethane (B122720), which are excellent approximations for iodo(¹²C)methane.

| Parameter | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| C-H Bond Length | 1.09 Å | DFT | researchgate.net |

| C-I Bond Length | 2.14 Å | Not Specified | youtube.com |

| H-C-H Bond Angle | 111.2° | Not Specified | ebsco.com |

| H-C-I Bond Angle | 107.7° | Not Specified | ebsco.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving iodo(¹²C)methane. By mapping out potential energy surfaces and locating transition states, researchers can gain a deep understanding of reaction pathways and predict reaction rates.

SN2 Reaction Pathways and Potential Energy Surfaces

Iodo(¹²C)methane is a classic substrate for the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this reaction, a nucleophile attacks the carbon-12 atom, leading to the displacement of the iodide ion, which is an excellent leaving group. Computational studies have extensively modeled the SN2 reaction of iodomethane with various nucleophiles. chemrxiv.orgrsc.org

These studies typically involve calculating the potential energy surface (PES) for the reaction. The PES for an SN2 reaction characteristically shows a double-well profile, corresponding to the formation of a pre-reaction complex, a transition state, and a post-reaction complex. researchgate.netresearchgate.net The energy barrier of the transition state is a critical factor in determining the reaction rate.

The isotopic substitution of ¹²C with ¹³C can lead to a kinetic isotope effect (KIE), where the reaction rate is slightly different for the different isotopologues. For the SN2 reaction of iodo(¹²C)methane, the C-I bond is broken in the rate-determining step. A heavier isotope like ¹³C would have a slightly lower zero-point vibrational energy for the C-I stretching mode, which could lead to a slightly higher activation energy and thus a slower reaction rate compared to iodo(¹²C)methane. However, for carbon isotopes, this effect is generally small.

Oxidative Addition Energetics

Iodo(¹²C)methane can also undergo oxidative addition reactions, particularly with transition metal complexes. nih.govrsc.orgnih.gov This type of reaction is crucial in many catalytic cycles, such as in the Monsanto process for acetic acid synthesis. In an oxidative addition reaction, the C-I bond is cleaved, and both the methyl group and the iodine atom add to the metal center, increasing its oxidation state.

Computational studies, often using DFT, are employed to calculate the energetics of these reactions. This includes determining the energies of the reactants, the transition state, and the products. nih.gov These calculations help in understanding the feasibility and mechanism of the oxidative addition process and in designing more efficient catalysts. rsc.orgnih.gov The choice of DFT functional and basis set is critical for obtaining accurate energetic data. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic parameters of molecules like iodo(¹²C)methane, which aids in the interpretation of experimental spectra.

The vibrational frequencies of iodo(¹²C)methane can be calculated using quantum chemical methods. After optimizing the molecular geometry, a frequency calculation can be performed. The resulting vibrational modes and their corresponding frequencies can be compared with experimental infrared (IR) and Raman spectra. The substitution of ¹²C with ¹³C will cause a noticeable shift in the vibrational frequencies of modes that involve significant carbon atom motion, such as the C-I stretch and some bending modes. nih.gov

The following table presents a selection of calculated vibrational frequencies for iodomethane, which serve as a close approximation for iodo(¹²C)methane.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Reference |

|---|---|---|---|

| CH₃ symmetric stretch | 2969 | a₁ | nist.gov |

| CH₃ symmetric deformation | 1252 | a₁ | nist.gov |

| C-I stretch | 533 | a₁ | nist.gov |

| CH₃ asymmetric stretch | 3060 | e | nist.gov |

| CH₃ asymmetric deformation | 1440 | e | nist.gov |

| CH₃ rock | 883 | e | nist.gov |

In addition to vibrational frequencies, computational methods can also predict other spectroscopic parameters such as rotational constants and NMR chemical shifts. Accurate prediction of these parameters is crucial for the structural elucidation of molecules in the gas phase and in solution. researchgate.net

Molecular Dynamics Simulations in Complex Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules over time. rsc.orgresearchgate.net For iodo(¹²C)methane, MD simulations can provide insights into its properties and interactions in complex environments, such as in solution or at interfaces. nih.govkyoto-u.ac.jp

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For more accurate simulations, forces can be calculated on-the-fly using quantum mechanical methods, a technique known as ab initio molecular dynamics (AIMD). unict.it

MD simulations of iodo(¹²C)methane in a solvent, such as water or an organic solvent, can reveal details about solvation structure, diffusion, and the dynamics of chemical reactions in the condensed phase. nih.govkyoto-u.ac.jp The isotopic mass of ¹²C would be a parameter in the simulation, influencing the dynamics of the molecule. While the effect on thermodynamic properties might be small, it could be more significant for dynamic properties like diffusion coefficients or in the detailed analysis of reaction trajectories.

Environmental Transformation Pathways of Iodo 12c Methane Mechanistic Focus

Atmospheric Photochemistry and Degradation Mechanisms

The primary sink for atmospheric iodo(12C)methane is its degradation through photochemical processes initiated by solar radiation. These reactions are fundamental to the atmospheric iodine cycle and have significant implications for atmospheric composition.

The most significant atmospheric removal process for iodo(12C)methane is photodissociation, a chemical reaction where the molecule is broken down by the absorption of light photons. wikipedia.org Excitation with ultraviolet (UV) light, particularly in the A-band absorption spectrum (220–350 nm), leads to the cleavage of the carbon-iodine (C-I) bond. acs.orgrsc.org This process is remarkably fast, occurring on a sub-100 femtosecond timescale. acs.org

The primary photodissociation reaction is: CH₃I + hν → •CH₃ + I•

Upon absorbing a photon, an electron is promoted from a non-bonding orbital on the iodine atom to an anti-bonding orbital associated with the C-I bond (a σ* ← n transition). rsc.org This promotion weakens the C-I bond, causing its rapid extension and the dissociation of the molecule into a methyl radical (•CH₃) and an iodine atom (I•). rsc.orgrsc.org The dynamics of this dissociation are influenced by a nonadiabatic crossing between the initially excited ³Q₀ state and the ¹Q₁ state, which can lead to the formation of iodine atoms in either the ground state (I(²P₃/₂)) or an excited spin-orbit state (I*(²P₁/₂)). rsc.org The study of iodo(12C)methane's photodissociation serves as a benchmark for understanding elementary bond-breaking events in chemical physics. aip.org

While photodissociation is the dominant loss pathway, iodo(12C)methane also reacts with key atmospheric radicals, namely the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃) at nighttime.

The reaction with the nitrate radical (NO₃) is a significant contributor to the formation of reactive iodine compounds, especially during the nighttime when photolysis ceases and NO₃ concentrations can build up. acs.orgacs.orgnih.gov The rate constant for this reaction has been determined to be pressure-independent. acs.orgacs.orgnih.gov

Below is a table summarizing the reaction rate constants for iodo(12C)methane with these atmospheric radicals.

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| •OH | 298 | ~1 x 10⁻¹³ | acs.org |

| •OH | 210 | (2.3 ± 0.6) x 10⁻⁹ | acs.org |

| •OH | 300 | (1.7 ± 0.4) x 10⁻⁹ | acs.org |

| NO₃ | 298 | (4.1 ± 0.2) x 10⁻¹³ | acs.orgacs.orgnih.gov |

Note: The rate constants for the OH reaction can vary significantly based on experimental conditions and methods. The value from acs.org is for the reaction in the gas phase between the hydroxide (B78521) anion (OH⁻) and CH₃I, which proceeds via different mechanisms (Sₙ2 and proton transfer) than the neutral radical reaction in the atmosphere but provides insight into the reactivity.

Iodo(12C)methane is a crucial component of the global biogeochemical iodine cycle. wikipedia.orgfrontiersin.org It is one of the most abundant iodocarbons emitted into the atmosphere, primarily from marine sources like phytoplankton and algae. acs.orgwikipedia.orgresearchgate.net Once in the atmosphere, its rapid photodissociation releases iodine atoms. researchgate.netacs.org

These iodine atoms initiate a series of rapid reactions, primarily with ozone (O₃), to form iodine monoxide (IO) radicals. acs.orgnih.gov I• + O₃ → IO• + O₂

IO radicals are central to active iodine chemistry in the atmosphere. nih.gov They can undergo further reactions, leading to the formation of higher iodine oxides (such as OIO, I₂O₂, I₂O₃, I₂O₄, and I₂O₅) and iodic acid (HIO₃). acs.orgnih.govcsic.es These iodine-containing vapors are highly effective precursors for new particle formation (NPF), particularly in coastal and marine environments. acs.orgipcc.chnih.govcolorado.eduresearchgate.net

The formation of these new aerosol particles from iodine compounds can occur through the self-nucleation of species like iodine dioxide (OIO) or, more significantly, through the sequential addition and clustering of iodic acid. nih.govcore.ac.uknih.gov Laboratory and field studies have demonstrated that condensable iodine-containing vapors, originating from the photolysis of iodo(12C)methane and other iodocarbons, can drive intense nucleation events. nih.govnih.govcolorado.edu These newly formed particles can grow and potentially act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance. frontiersin.orgnih.gov This links marine biological emissions of iodo(12C)methane to atmospheric chemistry, aerosol formation, and ultimately, climate. nih.gov

Aqueous and Surface Degradation Mechanisms

Beyond the atmosphere, iodo(12C)methane undergoes degradation in aqueous environments and through interactions with various surfaces.

In aqueous solutions, iodo(12C)methane undergoes slow hydrolysis. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a water molecule attacks the carbon atom, displacing the iodide ion. stackexchange.com This process yields methanol (B129727) and hydroiodic acid. stackexchange.com

CH₃I + H₂O → CH₃OH + HI

The rate of this reaction is relatively slow under neutral conditions. The estimated half-life for iodo(12C)methane in water at 25°C and pH 7 is approximately 110 days. chemicalbook.com The hydrolysis rate increases in alkaline solutions. usda.gov While generally considered to have low solubility in water, this hydrolysis pathway represents a long-term sink for the compound in aquatic environments. solubilityofthings.com

The degradation of iodo(12C)methane can be accelerated through interactions with environmental surfaces. For instance, its reaction with chloride ions in seawater can yield methyl chloride. yale.edu

Furthermore, the products of iodo(12C)methane's atmospheric degradation play a significant role in heterogeneous chemistry on the surface of marine aerosols. Hypoiodous acid (HOI), formed from the oxidation of iodine atoms, can be taken up by sea-salt aerosols. nih.gov This uptake can recycle iodine and activate other halogens like bromine and chlorine by forming IBr and ICl, which are then released back into the gas phase. nih.govpsu.edu This process prevents the immediate loss of reactive iodine to the aerosol or ocean surface. nih.gov

In soil environments, the degradation of iodo(12C)methane can be significantly enhanced. Studies have shown that amending soil with thiourea (B124793) can reduce the half-life of iodo(12C)methane from over 300 hours to just a few hours. usda.gov This accelerated dissipation is believed to occur through a catalytic mechanism on the surfaces of soil particles, where the nucleophilic reactivity of the thiourea is increased. usda.gov

Emerging Research Directions and Future Prospects for Iodo 12c Methane Studies

Novel Synthetic Applications and Method Development

The utility of Iodo(¹²C)methane as a methylating agent is well-established; however, emerging research is focused on developing novel synthetic methodologies that leverage its unique isotopic signature for specialized applications. While traditional methods for synthesizing isotopically labeled methyl iodide often involve the reaction of a corresponding methanol (B129727) with hydrogen iodide or the methylation of a suitable iodide salt, recent efforts are geared towards more efficient, selective, and "green" approaches. aip.orgnih.gov

A key area of development is in late-stage functionalization, where the ¹²C-methyl group can be introduced into complex molecules at a final synthetic step. musechem.com This is particularly valuable in pharmaceutical research for creating isotopically labeled internal standards for quantitative mass spectrometry. acs.orgnih.gov The development of novel methylating agents, such as dimethylcarbonate (DMC), offers a non-toxic alternative to traditional methyl halides, and research is ongoing to adapt these greener methods for the synthesis of Iodo(¹²C)methane. nih.gov Furthermore, transition metal-catalyzed C-H methylation strategies are being explored to directly and selectively introduce the ¹²C-methyl group, bypassing the need for pre-functionalized substrates. rsc.org

Future prospects in this area include the development of chemo- and regioselective methylation techniques using Iodo(¹²C)methane, enabling the precise labeling of complex biomolecules like peptides and nucleic acids for structural and functional studies. nih.govrsc.orgnih.gov The synthesis of multiply-labeled compounds, for instance containing both ¹²C and deuterium (B1214612), is also a growing area of interest for detailed mechanistic investigations. nih.gov

Table 1: Comparison of Methylating Agents for Isotopic Labeling

| Methylating Agent | Advantages | Disadvantages | Emerging Research Focus |

| Iodo(¹²C)methane | High reactivity, good for SN2 reactions. acs.org | Toxicity, light sensitivity. nih.gov | Catalytic C-H methylation, late-stage functionalization. musechem.comrsc.org |

| Dimethylcarbonate (DMC) | Non-toxic, biodegradable, selective mono-methylation. nih.gov | Lower reactivity than methyl halides. | Catalytic activation for broader substrate scope. |

| Methyl Mesylate/Tosylates | Good leaving groups, used in specific applications. rsc.org | Can be less reactive than iodides. | Use in transition-metal catalyzed cross-coupling reactions. rsc.org |

| Potassium Methyltrifluoroborate (MeBF₃K) | Stable, solid reagent. rsc.org | Requires specific catalytic systems. | Broadening the scope of compatible directing groups. rsc.org |

Advanced Analytical Techniques for Trace Analysis in Research Matrices

The accurate detection and quantification of Iodo(¹²C)methane at trace levels are crucial for its application in various research fields, from environmental science to biochemistry. While gas chromatography coupled with mass spectrometry (GC-MS) remains a standard technique, emerging research is focused on developing more sensitive and field-deployable methods. nih.govacs.org

One of the most promising advanced analytical techniques is Cavity Ring-Down Spectroscopy (CRDS) . nih.govacs.orgustc.edu.cnresearchgate.netaip.orgunivie.ac.at Mid-infrared CRDS has demonstrated the ability to detect methyl iodide with high specificity and a low limit of detection, offering the potential for real-time monitoring without the need for extensive sample preparation. nih.govacs.org This is particularly advantageous for studying the atmospheric chemistry of Iodo(¹²C)methane or for monitoring its presence in industrial settings.

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-HRMS), is another powerful tool for the trace analysis of Iodo(¹²C)methane and its metabolites in complex biological matrices. thermofisher.comresearchgate.net The high resolving power of instruments like the Orbitrap allows for the confident identification of isotopically labeled compounds by distinguishing them from background matrix interferences. thermofisher.com

Future prospects in analytical methodology include the development of portable CRDS and MS instruments for in-situ analysis. Additionally, the combination of isotopic labeling with advanced MS techniques will continue to be a cornerstone for quantitative proteomics and metabolomics, where Iodo(¹²C)methane can be used to create internal standards for the precise measurement of biomarkers. rsc.orgnih.gov

Table 2: Performance of Advanced Analytical Techniques for Methyl Iodide Detection

| Technique | Principle | Limit of Detection (LOD) | Key Advantages | Research Application |

| Mid-IR Cavity Ring-Down Spectroscopy (CRDS) | Measures the decay rate of light in a high-finesse optical cavity. nih.govacs.org | ~15 ppb (parts-per-billion) nih.govacs.org | High sensitivity, real-time analysis, non-destructive. nih.govacs.orgustc.edu.cnresearchgate.net | Atmospheric monitoring, leak detection. nih.govacs.org |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions. thermofisher.com | pmol (picomole) level acs.org | High specificity, structural elucidation, analysis in complex matrices. thermofisher.comresearchgate.net | Metabolomics, proteomics, drug discovery. nih.govrsc.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Varies with system | Well-established, robust. | Environmental sample analysis. |

Deeper Mechanistic Understanding of Complex Reactivity

While the fundamental reactivity of Iodo(¹²C)methane as a methylating agent is understood, emerging research aims to unravel the intricate details of its reaction mechanisms in more complex chemical and biological systems. The use of Iodo(¹²C)methane in concert with other isotopic labels (e.g., deuterium) allows for the detailed study of kinetic isotope effects (KIEs) , providing profound insights into transition state structures and reaction pathways. acs.orgacs.orgcdnsciencepub.comnih.govdtu.dk

For instance, studies on the reduction of methyl iodide have used α-deuterium KIEs to distinguish between SN2 and electron transfer mechanisms. acs.orgdtu.dk Similarly, investigating the KIEs in solvolysis reactions helps to elucidate the role of solvent molecules in the transition state. cdnsciencepub.com

The photodissociation dynamics of methyl iodide continue to be a benchmark system for fundamental chemical dynamics research. rsc.org Femtosecond pump-probe photoelectron spectroscopy and other advanced spectroscopic techniques are providing an unprecedented real-time view of the C-I bond cleavage and the subsequent dynamics of the methyl radical. rsc.org

Future research will likely focus on the application of these mechanistic investigation tools to more complex systems. For example, using Iodo(¹²C)methane in enzymatic reactions and studying the KIEs can help to elucidate the catalytic mechanisms of methyltransferases. researchgate.netnih.gov Furthermore, exploring the reactivity of Iodo(¹²C)methane at interfaces and in confined environments, such as within porous materials or at the surface of aerosols, will be crucial for understanding its environmental fate and its role in atmospheric chemistry.

Computational Advancements in Predicting Iodo(¹²C)methane Behavior

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of Iodo(¹²C)methane at the molecular level. Advances in computational methods are enabling more accurate calculations of molecular properties, reaction energetics, and dynamics.

Ab initio calculations , which are based on first principles of quantum mechanics, are being used to study the electronic structure and potential energy surfaces of methyl iodide and its reaction intermediates. aip.orgnih.govacs.orgwatsonlaserlab.com These calculations are crucial for interpreting experimental data from techniques like photoelectron spectroscopy and for understanding photodissociation dynamics. aip.orgnih.govacs.orgwatsonlaserlab.com For example, multireference spin-orbit configuration interaction calculations have been employed to investigate the complex interplay of electronic states during the photodissociation of methyl iodide. nih.gov

Computational fluid dynamics (CFD) and other modeling techniques are also being used to simulate the behavior of Iodo(¹²C)methane in larger-scale systems, such as chemical reactors or atmospheric models. mdpi.com These simulations can help to optimize reaction conditions and to predict the transport and fate of Iodo(¹²C)methane in the environment.

The future of computational studies on Iodo(¹²C)methane lies in the development of more sophisticated theoretical models that can accurately describe its behavior in complex, condensed-phase environments, including solvent effects and interactions with biological macromolecules. The integration of high-level quantum mechanical calculations with classical molecular dynamics simulations (QM/MM methods) will be particularly important for studying enzymatic reactions involving Iodo(¹²C)methane. Furthermore, the use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies holds the promise of accelerating the discovery of new reactions and the prediction of molecular properties with unprecedented accuracy.

Q & A

Basic Research Questions

Q. How can iodomethane be distinguished from other halomethanes (e.g., chloromethane, bromomethane) using spectroscopic techniques?

- Methodological Answer : Employ a combination of NMR , IR spectroscopy , and mass spectrometry .

- 1H NMR : Iodomethane (CH3I) exhibits a singlet at ~2.16 ppm for the methyl group, distinct from chloromethane (~3.05 ppm) and bromomethane (~2.68 ppm) due to iodine's electron-withdrawing effect .

- IR : The C-I stretching vibration appears as a weak band near 500–600 cm⁻¹, compared to C-Cl (~550–750 cm⁻¹) and C-Br (~500–600 cm⁻¹).

- Mass Spectrometry : The molecular ion peak at m/z 142 (CH3I⁺) and fragment peaks (e.g., I⁺ at m/z 127) differentiate it from other halomethanes .

Q. What are effective purification methods for lab-synthesized iodomethane to ensure high purity for kinetic studies?

- Methodological Answer : Use fractional distillation under inert conditions due to its low boiling point (42.5°C) and light sensitivity.

- Step 1 : Remove impurities (e.g., unreacted iodine) via washing with sodium thiosulfate solution.

- Step 2 : Dry over anhydrous CaCl2 or MgSO4.

- Step 3 : Distill using a Vigreux column under nitrogen to minimize decomposition. Validate purity via GC-MS or refractive index measurements .

Q. How can the dielectric constant of iodomethane be determined experimentally, and how does temperature affect this property?

- Methodological Answer : Measure using a dielectric cell with a capacitance bridge.

- Procedure : Calibrate the cell with a reference liquid (e.g., benzene), then measure CH3I at 12°C, 25°C, and 40°C.

- Data Interpretation : Dielectric constants decrease with temperature (e.g., 38.7 at 12°C vs. 33.2 at 40°C) due to reduced dipole alignment efficiency. Compare results with computational models (e.g., DFT) .

Advanced Research Questions

Q. How should kinetic studies be designed to investigate nucleophilic substitution (SN2) reactions of iodomethane in different solvents?

- Methodological Answer : Implement pseudo-first-order conditions with excess nucleophile (e.g., hydroxide ions).

- Variables : Solvent polarity (e.g., water vs. DMSO), temperature, and steric effects.

- Analysis : Monitor reaction progress via conductometry or HPLC to track iodide ion formation. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent effects .

Q. What methodologies are suitable for assessing environmental degradation products of iodomethane in aqueous systems?

- Methodological Answer : Combine solid-phase microextraction (SPME) with GC-high-resolution mass spectrometry (GC-HRMS) .

- Step 1 : Simulate hydrolysis under controlled pH and temperature.

- Step 2 : Extract volatile byproducts (e.g., methanol, iodide ions) via SPME.

- Step 3 : Quantify using isotopic dilution (e.g., 13C-labeled standards) to minimize matrix interference. Validate with ion chromatography for inorganic species .

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for iodomethane be resolved?

- Methodological Answer : Conduct high-precision calorimetry and cross-validate with ab initio calculations.

- Experimental : Use combustion calorimetry with benzoic acid as a calibrant.